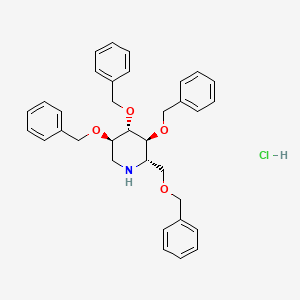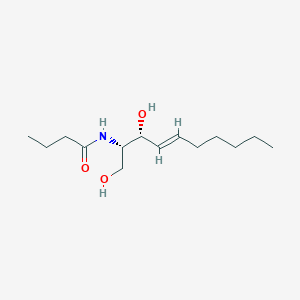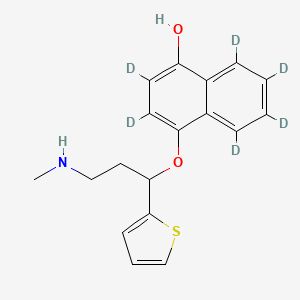
4-Hydroxy Duloxetine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Duloxetine-d6 is a deuterated form of 4-Hydroxy Duloxetine, a metabolite of Duloxetine. Duloxetine is a serotonin-norepinephrine reuptake inhibitor used primarily for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Duloxetine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Duloxetine-d6 involves the incorporation of deuterium atoms into the 4-Hydroxy Duloxetine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include:
Preparation of Deuterated Precursors: Synthesizing deuterated precursors that can be used in the subsequent steps of the synthesis.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
4-Hydroxy Duloxetine-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
4-Hydroxy Duloxetine-d6 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Duloxetine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of Duloxetine.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Duloxetine.
Analytical Method Development: Employed in the development and validation of analytical methods for the quantification of Duloxetine and its metabolites in biological samples.
作用机制
4-Hydroxy Duloxetine-d6, like Duloxetine, acts as a serotonin-norepinephrine reuptake inhibitor. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action helps alleviate symptoms of depression and anxiety. The compound does not significantly affect dopamine reuptake and has no significant affinity for other receptors such as adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
相似化合物的比较
Similar Compounds
Duloxetine: The parent compound, used for the treatment of various psychiatric and neurological disorders.
4-Hydroxy Duloxetine: The non-deuterated form of 4-Hydroxy Duloxetine-d6.
N-Desmethyl Duloxetine: A metabolite of Duloxetine with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide several advantages in scientific research:
Increased Stability: Deuterium atoms form stronger bonds than hydrogen atoms, leading to increased metabolic stability.
Isotopic Labeling: The deuterium atoms serve as isotopic labels, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies.
Reduced Metabolism: The presence of deuterium can reduce the rate of metabolic degradation, leading to prolonged activity in the body.
属性
IUPAC Name |
2,3,5,6,7,8-hexadeuterio-4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i2D,3D,5D,6D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRXQCXSBONKPD-CQUKLREESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
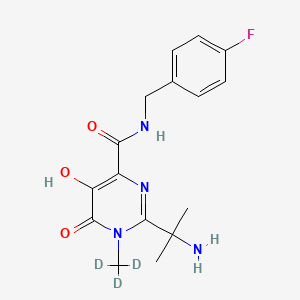
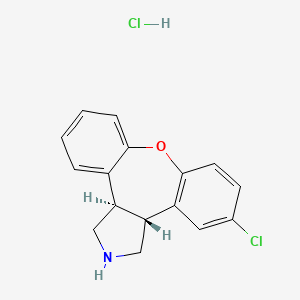
![[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] acetate](/img/structure/B1141118.png)
![[(3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1141119.png)
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
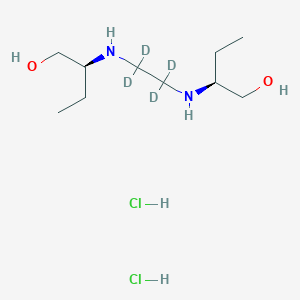

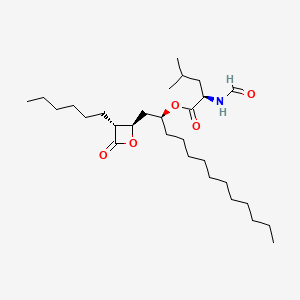
![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)
